molecular formula C18H14N2O2S B14103218 2-[(2-phenylethyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one

2-[(2-phenylethyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B14103218
M. Wt: 322.4 g/mol
InChI Key: DCRBFZAODJVWRG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-phenylethyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one typically involves the aza-Wittig reaction. This process starts with the reaction of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives . The reaction is catalyzed by sodium ethoxide or potassium carbonate (K2CO3) to achieve satisfactory yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-phenylethyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves replacing one functional group with another, often using halogenated compounds and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Sodium ethoxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

2-(2-phenylethyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-phenylethyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. As a heterocyclic compound, it can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific biological processes, such as cell proliferation or microbial growth .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H14N2O2S

Molecular Weight

322.4 g/mol

IUPAC Name

2-(2-phenylethylsulfanyl)-3H-[1]benzofuro[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C18H14N2O2S/c21-17-16-15(13-8-4-5-9-14(13)22-16)19-18(20-17)23-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20,21)

InChI Key

DCRBFZAODJVWRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCSC2=NC3=C(C(=O)N2)OC4=CC=CC=C43

Origin of Product

United States

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